N-(1-Methyl-1H-pyrazol-4-yl)-3,4,5,6-tetrahydropyridin-2-amine

Lipophilicity ADME CNS drug discovery

Fragment-based screening requires Rule-of-Three-compliant building blocks with validated pharmacophores. N-(1-Methyl-1H-pyrazol-4-yl)-3,4,5,6-tetrahydropyridin-2-amine (CAS 1502220-61-2) addresses this need as a non-fused, N-linked scaffold combining an N-methylpyrazole hinge-binding motif with a 2-aminotetrahydropyridine amidine warhead. • FBDD-optimized: MW 178.23 Da, XLogP3 -0.3, TPSA 42.2 Ų, 1 HBD - satisfies all Rule-of-Three criteria • Clinically validated core: 2-aminotetrahydropyridine series delivered BACE1 IC₅₀ = 1.5 nM (JNJ-67569762); N-methylpyrazole motif active in CLK1/2/4 (IC₅₀ 8-20 nM) and DYRK1A inhibitor programmes • Supply: ≥98% purity; gram-to-500 g scale for rapid SAR exploration without fused-ring synthetic burden

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
Cat. No. B11781393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Methyl-1H-pyrazol-4-yl)-3,4,5,6-tetrahydropyridin-2-amine
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)NC2=NCCCC2
InChIInChI=1S/C9H14N4/c1-13-7-8(6-11-13)12-9-4-2-3-5-10-9/h6-7H,2-5H2,1H3,(H,10,12)
InChIKeyYVRZCNSNLFCFLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Methyl-1H-pyrazol-4-yl)-3,4,5,6-tetrahydropyridin-2-amine: Structural Identity & Physicochemical Profile


N-(1-Methyl-1H-pyrazol-4-yl)-3,4,5,6-tetrahydropyridin-2-amine (CAS 1502220-61-2; molecular formula C₉H₁₄N₄; MW 178.23 g/mol) is a non-fused, N-linked heterocyclic building block that combines an N-methylpyrazole moiety with a 3,4,5,6-tetrahydropyridin-2-amine scaffold via a secondary amine bridge [1]. As catalogued in PubChem (CID 79769765), its computed physicochemical parameters include an XLogP3 of −0.3, a topological polar surface area (TPSA) of 42.2 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds [1]. This compound is commercially supplied at purities ranging from 95% (AKSci) to 98% (Leyan) and is explicitly designated for research and development use only . The scaffold class has been validated in drug discovery: the 2-aminotetrahydropyridine motif served as the core warhead in the BACE1 clinical candidate JNJ-67569762 [2], while N-methylpyrazole-containing fragments have been employed in kinase inhibitor programmes targeting CLK1/2/4, DYRK1A, and IRAK4 [3][4].

1
Fragment-based screening: Low MW, TPSA 42.2 Ų, single HBD – aligns with rule-of-three fragment libraries.
2
CNS-penetrant design: 2-Aminotetrahydropyridine scaffold reported in brain-penetrant BACE1 program supports CNS-target research.
3
Aspartyl protease tool: N–C=N amidine bioisostere enables engagement of aspartyl protease catalytic dyads.

N-(1-Methyl-1H-pyrazol-4-yl)-3,4,5,6-tetrahydropyridin-2-amine: Why Generic Substitution Fails


The pyrazole-tetrahydropyridine chemotype encompasses fundamentally distinct architectural subclasses—fused bicyclic systems (e.g., pyrazolo[1,5-a]pyridines, pyrazolo[4,3-c]pyridines), C-linked pyrazole-tetrahydropyridines (e.g., 4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine), and N-linked amino-tetrahydropyridines such as the target compound—that are not pharmacophorically interchangeable [1]. Fused analogs such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS 19078-57-0) lock the pyrazole and tetrahydropyridine rings into a planar, conformationally restricted geometry with higher lipophilicity (LogP ≈ 1.22) , whereas the N-linked architecture of the target compound provides two rotatable bonds, producing a non-planar pharmacophore with substantially lower lipophilicity (XLogP3 = −0.3) that enables conformational sampling inaccessible to fused systems [2]. Regioisomeric C-linked analogs such as 4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine (CAS 278798-12-2) attach the pyrazole at the tetrahydropyridine 4-position through a C–C bond, eliminating the amidine-like N–C=N moiety that defines the hydrogen-bonding capacity of the target compound and is central to the 2-aminotetrahydropyridine pharmacophore validated in BACE1 inhibition [3][4]. Even among C₉H₁₄N₄ isomers, the target compound is structurally and pharmacophorically distinct: 5-(piperazin-1-yl)pyridin-2-amine (CAS 1082876-26-3), a CDK4/6 inhibitor scaffold, presents an aromatic pyridine ring rather than a partially saturated tetrahydropyridine, yielding a flat, electron-rich system with markedly different target engagement profiles . Direct substitution without experimental validation therefore risks not only loss of target engagement but also reversal of selectivity and unpredictable physicochemical behavior.

Fused pyrazolo[1,5-a]pyridine analog
Higher lipophilicity (LogP ≈1.22 vs −0.3) may shift CNS penetration and metabolic profile; rigid planar geometry differs from non-fused flexibility.
C-linked regioisomer (CAS 278798-12-2)
C–C bond replaces amidine N–C=N motif; eliminates bidentate H-bonding warhead required for aspartyl protease engagement.
Piperazine-pyridine isomer (CAS 1082876-26-3)
Higher TPSA (≈83 Ų) and additional HBD may reduce passive BBB permeability; aromatic pyridine alters electron distribution and target profile.

N-(1-Methyl-1H-pyrazol-4-yl)-3,4,5,6-tetrahydropyridin-2-amine: Quantitative Differential Evidence


Lower Lipophilicity vs Fused Pyrazolo[1,5-a]pyridine

The target compound displays an XLogP3 of −0.3, in contrast to the fused bicyclic comparator 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS 19078-57-0) which has a computed LogP of 1.22 [1]. This approximate 1.5 log unit difference places the target compound in a more hydrophilic, CNS-accessible physicochemical space aligned with fragment-like lead-likeness criteria (Rule of Three recommends LogP ≤ 3), while the fused analog occupies a more lipophilic region that may favor peripheral target engagement but risks higher plasma protein binding and metabolic clearance [2]. The 2-aminotetrahydropyridine class was specifically optimized for CNS penetration in the BACE1 clinical candidate programme, where intramolecular hydrogen bonding within the tetrahydropyridine-2-amine motif was shown to mask polarity and achieve brain exposure despite low intrinsic lipophilicity [3].

Lipophilicity
Cross-study comparable
Δ LogP ≈ 1.5
Target XLogP3 −0.3 vs fused LogP 1.22
Supports CNS-penetrant fragment selection
Computed values; verify experimentally.
Lipophilicity ADME CNS drug discovery Fragment-based drug design

TPSA Advantage Over Piperazine-Pyridine Isomer

The target compound possesses a TPSA of 42.2 Ų (PubChem computed), which is approximately half that of the structurally isomeric comparator 5-(piperazin-1-yl)pyridin-2-amine (CAS 1082876-26-3, a CDK4/6 inhibitor scaffold) with an estimated TPSA of ~83 Ų based on its aromatic pyridin-2-amine and piperazine motifs [1]. TPSA values below 60–70 Ų are generally considered favourable for passive blood-brain barrier penetration; values above 80 Ų are typically associated with poor CNS exposure [2]. The lower TPSA of the target compound, combined with its single hydrogen bond donor (versus two for the piperazine-pyridine isomer), positions it more favourably within CNS multiparameter optimization (MPO) scoring frameworks [3]. The 2-aminotetrahydropyridine scaffold has demonstrated in vivo brain penetration in the BACE1 clinical programme, where compounds in this class achieved robust central Aβ lowering [4].

Polar Surface Area
Cross-study comparable
TPSA 42.2 vs ~83 Ų
Target 1 HBD, 2 HBA vs isomer 2 HBD, 4 HBA
Favors passive BBB permeability screening
Comparator TPSA estimated; confirm structure.
Passive permeability Polar surface area CNS MPO score Blood-brain barrier penetration

Conformational Flexibility Advantage Over Fused Analogs

The target compound possesses two rotatable bonds (the N–C linkages on either side of the secondary amine bridge between the pyrazole and tetrahydropyridine rings), enabling the two heterocyclic rings to sample multiple dihedral conformations [1]. By contrast, fused pyrazolo-tetrahydropyridine systems such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine and 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have zero rotatable bonds between their pyrazole and tetrahydropyridine components, locking them into a fixed planar or near-planar geometry [2]. This conformational restriction in fused systems limits the accessible three-dimensional pharmacophore space, which has been identified as a key driver of scaffold promiscuity and selectivity challenges in kinase inhibitor programmes targeting fused pyrazolo-pyridines [3]. Compound 8c, a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative, showed >50-fold selectivity for c-Met over other tyrosine kinases at an IC₅₀ of 68 nM, whereas 2-aminotetrahydropyridine-based inhibitors achieved BACE1 selectivity over BACE2 through S3 pocket engagement via a non-fused bicyclic system, illustrating how scaffold topology dictates selectivity mechanisms [4][5].

Conformational flexibility
Class-level inference
2 rotatable bonds vs 0 (fused)
Non-planar accessible conformations vs fixed geometry
Enables diverse pharmacophore sampling
Structural analysis; inter-ring rotation absent in fused analogs.
Conformational flexibility Pharmacophore diversity Fragment-based drug discovery Scaffold hopping

Unique Amidine H-Bonding Motif vs C-Linked Regioisomers

The target compound contains an N–C=N amidine-like motif spanning the secondary amine bridge and the endocyclic imine of the tetrahydropyridine ring, which provides a bidentate hydrogen-bonding functionality critical for engaging aspartyl protease catalytic dyads [1]. This structural feature is absent in C-linked regioisomers such as 4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine (CAS 278798-12-2; MW 149.19), where the pyrazole is attached via a C–C bond at the tetrahydropyridine 4-position, replacing the H-bond-capable amidine with a non-polar alkene character . In the 2-aminotetrahydropyridine BACE1 inhibitor series, the amidine warhead forms key hydrogen bonds with the catalytic aspartate residues Asp32 and Asp228 of BACE1; 3,3-difluoro-3,4,5,6-tetrahydropyridin-2-amines achieved an IC₅₀ of 1.5 nM in BACE1 enzymatic assay with low Pgp-mediated efflux susceptibility [2][3]. The C-linked regioisomer lacks this amidine functionality and would be incapable of analogous aspartyl protease engagement, highlighting that connectivity—not merely heterocycle composition—dictates pharmacophoric capability.

Amidine H‑bonding motif
Class-level inference
N–C=N amidine present
Absent in C-linked regioisomer (CAS 278798-12-2)
Required for aspartyl protease engagement
Optimized analogs reach BACE1 IC₅₀ 1.5 nM; verify for your target.
Hydrogen bonding Aspartyl protease inhibition Amidine bioisostere Target engagement

Multi-Gram Scale-Up and Purity Advantage

The target compound is commercially available from multiple suppliers with documented purity specifications ranging from 95% (AKSci, Catalog 4383DY) to 98% (Leyan, Catalog 1615168), with Chemenu offering 97% purity (Catalog CM505988) . Leyan lists pricing for 1 g, 5 g, 10 g quantities with custom quotations for 25 g, 100 g, and 500 g scale, supporting both initial screening and SAR expansion . By contrast, the fused comparator 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS 19078-57-0) is listed at 98% purity as a single specification but is a simpler scaffold (C₇H₁₀N₂, MW 122.17) lacking the N-methylpyrazole substitution that confers additional vectors for target engagement . The C-linked isomer 4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine (CAS 278798-12-2) has a lower molecular weight (149.19) and different substitution pattern, making it unsuitable as a direct synthetic precursor to the target compound without additional N-functionalization steps . The availability of the target compound at 98% purity from a major supplier with multi-gram scalability provides a procurement advantage for hit-to-lead programmes requiring reproducible activity data and bulk quantities for in vivo studies.

Purity & scale
Data to verify
95–98% purity
1 g–500 g available
Supports SAR and in vivo procurement
Vendor-specified; request CoA for batch-specific purity.
Chemical sourcing Purity specification Structure-activity relationship Procurement

Clinical-Stage Validation of 2-Aminotetrahydropyridine Scaffold

The 2-aminotetrahydropyridine scaffold class achieved clinical candidate status with JNJ-67569762 (compound 12), a selective BACE1 inhibitor that demonstrated robust, dose-dependent central amyloid β lowering in preclinical models without BACE2-mediated hair depigmentation toxicity [1]. This clinical translation required optimization of pKa, lipophilicity, permeability, brain penetration, reactive metabolite formation, cardiovascular safety, and CNS toxicity—all of which were successfully navigated, providing a validated optimization roadmap for new chemical entities built on the 2-aminotetrahydropyridine core [1]. In contrast, structurally distinct fused pyrazolo[4,3-c]pyridine c-Met inhibitors such as compound 8c (IC₅₀ = 68 nM, >50-fold selectivity) remain at the preclinical stage without reported in vivo efficacy data beyond cell-based assays [2]. The orexin receptor antagonist pyrazolo-tetrahydropyridine series from Actelion achieved IC₅₀ values below 150 nM in FLIPR assays but also did not progress to marketed drugs [3]. The differential advancement of the 2-aminotetrahydropyridine scaffold provides the target compound with a clinically precedented warhead class, offering procurement and project-planning advantages in terms of known safety liabilities, metabolic pathways, and PK/PD relationships absent for the fused pyrazolo-pyridine comparator series.

Scaffold validation
Class-level inference
2-Aminotetrahydropyridine reached Phase I (BACE1)
Fused comparators remain preclinical
Reported CNS target engagement context
Scaffold-level validation; verify for new chemical series.
Clinical validation BACE1 c-Met Kinase inhibition Lead optimization risk

N-(1-Methyl-1H-pyrazol-4-yl)-3,4,5,6-tetrahydropyridin-2-amine: Validated Research & Application Scenarios


CNS-Penetrant Fragment for FBDD Libraries

The low molecular weight (178.23 Da), XLogP3 of −0.3, TPSA of 42.2 Ų, and single hydrogen bond donor satisfy all Rule of Three criteria for fragment-based screening [1][2]. The non-fused architecture with two rotatable bonds enables the presentation of the N-methylpyrazole motif in multiple conformations, increasing the probability of productive binding site engagement in crystallographic fragment screens. The clinical validation of the 2-aminotetrahydropyridine core in BACE1 inhibition provides a direct mechanistic hypothesis for aspartyl protease or amidine-recognizing enzyme targets, while the scaffold's demonstrated CNS penetration and BACE1/BACE2 selectivity profile supports its inclusion in fragment libraries targeting neurological disease indications [3].

Flexible Scaffold for Kinase Inhibitor Lead Generation

Fused pyrazolo[4,3-c]pyridines have delivered potent c-Met inhibitors (IC₅₀ = 68 nM) and tetrahydro-pyrazolopyridines have yielded ERK2 inhibitors with good ligand efficiency, but their rigid planar geometry restricts the accessible pharmacophore space and may contribute to kinase selectivity challenges [4][5]. The target compound's two rotatable bonds and lower TPSA offer a scaffold-hopping opportunity: the N-methylpyrazole provides a hinge-binding recognition element (as exploited in CLK1/2/4 inhibitors with IC₅₀ values of 8, 20, and 12 nM, and DYRK1A inhibitors with in vivo tumour model activity), while the 2-aminotetrahydropyridine motif provides a vector for extending into selectivity pockets or solvent-exposed regions [6]. The commercial availability at gram-to-500 g scale supports rapid SAR exploration without the synthetic burden of constructing fused bicyclic systems.

Amidine Bioisostere for Aspartyl Protease Development

The N–C=N amidine-like motif bridging the pyrazole and tetrahydropyridine rings provides a bidentate hydrogen-bonding pharmacophore that directly mimics the transition-state isostere of aspartyl protease substrates [3]. The 3,3-difluoro-3,4,5,6-tetrahydropyridin-2-amine series demonstrated BACE1 IC₅₀ values of 1.5 nM with low Pgp efflux susceptibility, and the clinical candidate JNJ-67569762 achieved BACE1 selectivity over BACE2 via S3 pocket engineering [3][7]. The N-methylpyrazole substituent of the target compound offers a vector for S3 or S2′ pocket interactions, while the tetrahydropyridine ring can be further functionalized at positions 3, 4, or 5 to modulate pKa, lipophilicity, and off-target profiles—as systematically demonstrated in the Janssen BACE1 programme [8]. Procurement of the target compound as a starting building block enables direct entry into this validated SAR landscape.

Chemical Biology Tools: PROTAC Linker & Target Deconvolution

The dual-heterocycle architecture of the target compound—comprising an N-methylpyrazole recognition element and a 2-aminotetrahydropyridine amidine warhead—provides two orthogonal vectors for bifunctional molecule design. The pyrazole N-methyl group and the tetrahydropyridine ring positions offer distinct sites for linker attachment without disrupting the core amidine pharmacophore [1]. The scaffold's low molecular weight and favourable TPSA/HBD profile support the design of cell-permeable chemical probes that maintain passive permeability even after linker conjugation. The clinical safety and metabolism data available for the 2-aminotetrahydropyridine class provide a toxicity de-risking foundation for PROTAC or molecular glue programmes targeting E3 ligase recruitment to aspartyl proteases or kinases [3].

Application
Selection Property
Validation Focus
CNS fragment library screening
Low TPSA, single HBD, rule-of-three compliant
CNS MPO desirability, conformational sampling
Kinase inhibitor lead generation
Flexible non-fused scaffold with hinge-binding N-methylpyrazole
Isoform selectivity profiling, scaffold-hopping potential
Aspartyl protease inhibitor development
Amidine bioisostere warhead, S3/S2' pocket vectors
BACE1/BACE2 selectivity context, pKa modulation
Chemical biology tools (PROTAC, target deconvolution)
Dual orthogonal vectors, low MW, cell-permeable design
Linker attachment without disrupting amidine pharmacophore
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